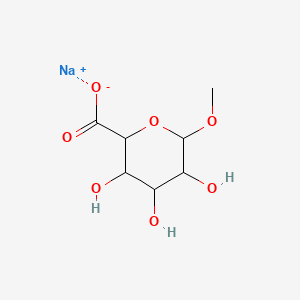
1-O-Methyl-beta-D-glucuronic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Methyl-beta-D-glucuronic acid sodium salt is a water-soluble compound known for its role as a beta-glucuronidase inducer . This compound is significant in various biochemical and industrial applications, particularly in the synthesis of natural products such as steroids, terpenes, and glycosides .
Preparation Methods
1-O-Methyl-beta-D-glucuronic acid sodium salt is synthesized through the reaction between methyl beta-D-glucuronic acid and sodium hydroxide . This reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-O-Methyl-beta-D-glucuronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can also be reduced under specific conditions to yield other useful intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
1-O-Methyl-beta-D-glucuronic acid sodium salt has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various natural products, including steroids and terpenes.
Medicine: Beta-glucuronidase plays a crucial role in human digestion by deconjugating toxins and releasing them back into the bloodstream.
Mechanism of Action
1-O-Methyl-beta-D-glucuronic acid sodium salt exerts its effects primarily by inducing the activity of beta-glucuronidase . This enzyme is involved in the hydrolysis of glucuronides, leading to the release of free aglycones and glucuronic acid. The molecular targets and pathways involved include the GUS gene, which codes for beta-glucuronidase, and various metabolic pathways related to glucuronidation .
Comparison with Similar Compounds
1-O-Methyl-beta-D-glucuronic acid sodium salt can be compared with other similar compounds, such as:
Methyl beta-D-glucuronide sodium salt: Another compound used in organic synthesis with similar properties.
1-O-Methyl-alpha-D-glucuronic acid sodium salt: A similar compound with slight structural differences that may affect its reactivity and applications.
The uniqueness of this compound lies in its specific induction of beta-glucuronidase and its wide range of applications in various fields .
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














